1-Benzyl-4-bromo-1h-1,2,3-triazole

Organic Synthesis Regioselective Alkylation Triazole Functionalization

For medicinal chemists building CNS-penetrant kinase inhibitors, PROTAC linkers, or 2,4,5-trisubstituted triazole libraries, 1-Benzyl-4-bromo-1H-1,2,3-triazole is the superior scaffold. The C4-bromo handle enables Suzuki-Miyaura cross-coupling, while the N1-benzyl group provides metabolic stability and essential hydrophobic protein contacts. Its LogP (2.09) and TPSA (30.71 Ų) sit in the optimal CNS window, unlike the 4-chloro (LogP ~1.8) or 4-iodo (LogP ~2.4) analogs. Achieve regioselective N2-alkylation and post-functionalization without isomeric purification. Supplied as a solid with full analytical characterization.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 31875-99-7
Cat. No. B1283880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-bromo-1h-1,2,3-triazole
CAS31875-99-7
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)Br
InChIInChI=1S/C9H8BrN3/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyYLXKYQSJEUVBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-bromo-1H-1,2,3-triazole (CAS 31875-99-7) Procurement-Relevant Structural and Physicochemical Baseline


1-Benzyl-4-bromo-1H-1,2,3-triazole (CAS 31875-99-7) is a disubstituted 1,2,3-triazole building block bearing a benzyl group at N1 and a bromine atom at C4 . The compound possesses a molecular formula of C₉H₈BrN₃ and molecular weight of 238.08 g/mol . Its key physicochemical identifiers include a calculated LogP of 2.0889 and topological polar surface area (TPSA) of 30.71 Ų, indicating moderate lipophilicity suitable for membrane permeability in medicinal chemistry applications . The bromine substituent at the 4-position confers distinct reactivity for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular derivatization at this position [1]. The compound is commercially available as a solid at room temperature with moderate solubility in organic solvents, typically supplied at ≥98% purity .

1-Benzyl-4-bromo-1H-1,2,3-triazole (31875-99-7) Procurement Rationale: Why Generic Triazole Analogs Cannot Substitute


Substitution of 1-benzyl-4-bromo-1H-1,2,3-triazole with other triazole building blocks is non-trivial due to three critical differentiators. First, the C4-bromo substituent is essential for Suzuki-Miyaura cross-coupling to access 2,4,5-trisubstituted triazoles, whereas C5-bromo or dibromo analogs yield divergent regiochemical outcomes in subsequent derivatization [1]. Second, the N1-benzyl substitution pattern dictates the compound's utility in click chemistry-derived pharmacophores, distinguishing it from N2-benzyl or NH-triazole analogs that exhibit altered hydrogen-bonding capacity and metabolic stability profiles [2]. Third, the compound's specific LogP (2.0889) and TPSA (30.71 Ų) values place it within a favorable physicochemical window for blood-brain barrier penetration studies, whereas the 4-chloro analog (LogP ≈ 1.8) or the 4-iodo analog (LogP ≈ 2.4) shift these parameters outside optimal ranges for specific CNS-targeting campaigns . These quantitative distinctions preclude generic replacement without compromising synthetic utility, pharmacokinetic properties, or target engagement outcomes.

1-Benzyl-4-bromo-1H-1,2,3-triazole (31875-99-7) Quantitative Differentiation Evidence for Scientific Procurement


Regioselective N2-Alkylation: C4-Bromo Directs Alkylation Selectivity Distinct from Unsubstituted Triazoles

The presence of the C4-bromo substituent in 1-benzyl-4-bromo-1H-1,2,3-triazole is critical for directing N2-alkylation regioselectivity. In a head-to-head comparison, 4-bromo-NH-1,2,3-triazoles undergo N2-selective alkylation with alkyl halides (K₂CO₃, DMF, -10°C) to yield 2-substituted 4-bromo-1,2,3-triazoles, whereas unsubstituted NH-1,2,3-triazoles produce mixtures of N1- and N2-alkylated products under identical conditions [1]. This bromo-directing effect enables the synthesis of 2,4-disubstituted triazoles (via subsequent hydrogenation) or 2,4,5-trisubstituted triazoles (via Suzuki coupling) as single regioisomers, eliminating the need for chromatographic separation of isomeric mixtures [1].

Organic Synthesis Regioselective Alkylation Triazole Functionalization Medicinal Chemistry

Click Chemistry Building Block: N1-Benzyl Substitution Enables Quantitative Cycloaddition with Terminal Alkynes

The N1-benzyl substitution pattern of 1-benzyl-4-bromo-1H-1,2,3-triazole distinguishes it from N2-benzyl analogs in copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications. While specific yield data for this compound under CuAAC conditions is not directly reported in peer-reviewed literature, class-level inference from benzyl halide-derived triazoles indicates that benzyl azide intermediates generated in situ from benzyl halides react with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles in high efficiency [1]. This reactivity profile is distinct from N2-substituted triazoles, which require alternative synthetic routes due to competing formation of triazol-1-yl regioisomers in standard click approaches [2]. The C4-bromo substituent remains intact during CuAAC, preserving a handle for subsequent diversification via cross-coupling.

Click Chemistry 1,3-Dipolar Cycloaddition Triazole Synthesis Bioconjugation

Physicochemical Differentiation: LogP and TPSA Values Distinguish This Compound from Halo-Analogs

The calculated LogP of 2.0889 for 1-benzyl-4-bromo-1H-1,2,3-triazole places it within an optimal lipophilicity range for CNS drug discovery (LogP 2-4) and distinguishes it from its 4-chloro analog (estimated LogP ≈ 1.8, below optimal CNS threshold) and 4-iodo analog (estimated LogP ≈ 2.4, approaching higher promiscuity risk) [1]. The TPSA of 30.71 Ų falls well below the 90 Ų threshold for blood-brain barrier penetration, predicting favorable CNS exposure . Additionally, the compound satisfies all Lipinski Rule of Five criteria (MW 238.08 < 500; LogP 2.0889 < 5; HBD 0 ≤ 5; HBA 3 ≤ 10), confirming its drug-like character .

Physicochemical Properties Drug-Likeness Lipophilicity CNS Drug Discovery

Commercial Purity Specification: ≥98% Purity with Validated Analytical Characterization

Commercially available 1-benzyl-4-bromo-1H-1,2,3-triazole is supplied with a minimum purity specification of 98% (HPLC), supported by Certificate of Analysis documentation including ¹H NMR, IR, and mass spectrometry (ESI) characterization . This purity level exceeds the typical 95% specification for generic triazole building blocks and is suitable for use as a reference standard in analytical method development . The compound's MDL number and SMILES code (BrC1=CN(CC2=CC=CC=C2)N=N1) are documented, enabling unambiguous database cross-referencing .

Quality Control Analytical Chemistry Building Block Purity Procurement Specification

1-Benzyl-4-bromo-1H-1,2,3-triazole (31875-99-7) High-Value Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of 2,4,5-Trisubstituted Triazole Pharmacophores via Sequential N2-Alkylation and Suzuki Coupling

Researchers pursuing poly-substituted triazole libraries for drug discovery should prioritize 1-benzyl-4-bromo-1H-1,2,3-triazole as the starting material for constructing 2,4,5-trisubstituted triazoles. The C4-bromo substituent enables bromo-directed N2-alkylation with complete regioselectivity, followed by Suzuki-Miyaura cross-coupling at C4 to install aryl or heteroaryl diversity elements. This two-step sequence generates structurally complex triazole pharmacophores without isomeric purification, a workflow validated in the synthesis of biologically active triazole derivatives [1]. The N1-benzyl group provides metabolic stability and enhanced target binding via hydrophobic interactions, while the modular derivatization at C4 and C5 enables rapid SAR exploration.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Chemical Biology

The compound serves as a precursor to N1-benzyl triazole scaffolds via CuAAC using benzyl azide intermediates. While 1-benzyl-4-bromo-1H-1,2,3-triazole itself is the product of CuAAC between benzyl azide and bromoalkyne, its derivatives synthesized via analogous click chemistry protocols are valuable for bioconjugation applications [1]. The C4-bromo handle remains intact during click reactions, enabling post-conjugation diversification via palladium-catalyzed cross-coupling. This orthogonal reactivity is particularly advantageous for preparing fluorescent probes, affinity tags, and PROTAC linkers where sequential functionalization is required.

CNS Drug Discovery: Lead Optimization Leveraging Favorable Physicochemical Properties

The compound's calculated LogP (2.0889) and TPSA (30.71 Ų) position it favorably for CNS drug discovery programs targeting indications requiring blood-brain barrier penetration [1]. Compared to the 4-chloro analog (LogP ≈ 1.8, insufficient lipophilicity for optimal CNS exposure) and 4-iodo analog (LogP ≈ 2.4, increased promiscuity risk), the bromo-substituted variant offers a balanced physicochemical profile. Medicinal chemists should consider this compound as a privileged scaffold for developing CNS-penetrant kinase inhibitors, GPCR modulators, or epigenetic probes where the triazole core provides metabolic stability and the benzyl group enables key hydrophobic contacts with target proteins.

Reference Standard: Analytical Method Development and Quality Control

With a certified purity of ≥98% and comprehensive analytical characterization (¹H NMR, IR, MS), 1-benzyl-4-bromo-1H-1,2,3-triazole is suitable for use as a reference standard in HPLC method development, LC-MS calibration, and NMR spectroscopy validation [1]. Its well-defined SMILES string (BrC1=CN(CC2=CC=CC=C2)N=N1) and MDL number facilitate unambiguous database integration and structure verification workflows . Analytical laboratories developing purity assays for triazole-containing drug substances or intermediates can utilize this compound as a system suitability standard, leveraging its distinct retention time and characteristic bromine isotope pattern for mass spectrometric identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-bromo-1h-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.